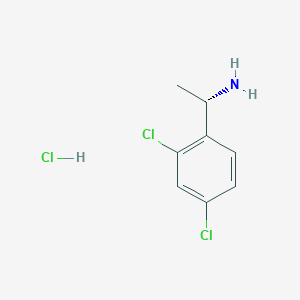

(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride

Description

(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a 2,4-dichlorophenyl substituent on the ethanamine backbone, with the (S)-enantiomeric configuration stabilized as a hydrochloride salt. This compound is structurally characterized by two chlorine atoms at the 2- and 4-positions of the benzene ring, which confer significant electronic and steric effects.

Properties

IUPAC Name |

(1S)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGHOINUDXICQX-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679971 | |

| Record name | (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844647-34-3 | |

| Record name | (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form 2,4-dichlorophenylacetic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Using nucleophiles like hydroxide ions (OH⁻) in aqueous solution.

Major Products Formed:

Oxidation: 2,4-Dichlorophenylacetic acid

Reduction: (S)-1-(2,4-Dichlorophenyl)ethanamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Therapeutic Potential

(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride is primarily investigated for its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its structural similarity to other psychoactive compounds suggests possible applications in treating mood disorders and as an antidepressant. In vitro studies indicate that this compound may influence receptor binding profiles, although specific mechanisms are still under investigation.

Case Study: Neuropharmacology

A study focusing on the neuropharmacological effects of this compound demonstrated its ability to modulate serotonin receptors. This modulation is hypothesized to enhance mood and alleviate symptoms of depression. The findings suggest that further clinical trials could explore its efficacy as a treatment for anxiety and depression .

Chemical Biology

Research Tool Compound

In chemical biology, this compound serves as a tool compound to study biological pathways involving neurotransmitters. Its application in receptor binding studies helps elucidate the roles of various neurotransmitters in physiological and pathological conditions.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of compounds related to this compound. These studies reveal its potential to inhibit pro-inflammatory markers and oxidative stress mediators in macrophages activated by lipopolysaccharide (LPS), suggesting applications in treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with enhanced properties for various applications, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Research | Investigated for effects on serotonin and norepinephrine pathways | Potential treatment for mood disorders |

| Chemical Biology | Used as a tool compound in receptor binding studies | Understanding neurotransmitter roles |

| Anti-inflammatory Research | Inhibits pro-inflammatory markers in macrophages | Possible treatment for inflammatory diseases |

| Organic Synthesis | Serves as a building block for complex organic molecules | Development of new drugs with improved efficacy |

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

(a) Chloro-Substituted Analogs

- (S)-1-(4-Chloro-2-methylphenyl)ethanamine Hydrochloride Substituents: 4-Cl, 2-CH₃ on phenyl ring. Molecular Formula: C₉H₁₁Cl₂N (HCl salt: C₉H₁₂Cl₃N). CAS No.: 1391435-45-2 .

(S)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride

(b) Fluoro-Substituted Analogs

- (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride Substituents: 3-F, 4-F on phenyl ring. Molecular Formula: C₈H₁₀ClF₂N. CAS No.: 1212972-48-9 .

Alkyl- and Alkoxy-Substituted Derivatives

- (S)-1-(2,6-Dimethoxyphenyl)ethanamine Hydrochloride Substituents: 2-OCH₃, 6-OCH₃ on phenyl ring. Molecular Formula: C₁₀H₁₆ClNO₂. Molecular Weight: 217.69 g/mol. CAS No.: 1956437-80-1 . Comparison: Methoxy groups are electron-donating, increasing solubility but reducing electrophilicity compared to chlorine. This analog may exhibit distinct pharmacokinetic profiles.

- (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride Substituents: 4-F, 3-OCH₃ on phenyl ring. CAS No.: 2089389-09-1 .

Complex Derivatives with Additional Functional Groups

- (1S)-1-[5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine Hydrochloride Structure: Incorporates a 1,3,4-oxadiazole ring and a methylsulfanyl linkage. Molecular Formula: C₁₁H₁₂Cl₃N₃OS. Molecular Weight: 340.66 g/mol. CAS No.: Not explicitly listed (Catalog No. SIN-006) . Comparison: The extended structure introduces hydrogen-bonding capabilities via the oxadiazole ring, which may enhance target specificity in enzyme inhibition .

Physicochemical and Pharmacological Trends

Implications for Drug Design

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances stability but may reduce bioavailability compared to fluorine or methoxy groups.

- Steric Effects : Bulky substituents (e.g., 2-CH₃) can hinder binding to flat receptor pockets, whereas smaller halogens (F, Cl) allow tighter interactions.

Biological Activity

(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride, also known as (S)-2-(2,4-dichlorophenyl)ethylamine hydrochloride, is a compound that has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10Cl2N·HCl

- Molecular Weight : 206.54 g/mol

- CAS Number : 133773-29-2

The compound features a dichlorophenyl group attached to an ethanamine backbone, which is responsible for its interaction with various biological targets.

This compound primarily acts as a monoamine neurotransmitter modulator , influencing the levels of neurotransmitters such as serotonin and norepinephrine. Its mechanism can be summarized as follows:

- Reuptake Inhibition : The compound inhibits the reuptake of serotonin and norepinephrine, leading to increased levels in the synaptic cleft.

- Receptor Interaction : It interacts with various receptors, including serotonin receptors (5-HT receptors), which may mediate its effects on mood and behavior.

- Neurotransmitter Release : The compound may promote the release of neurotransmitters through its action on presynaptic terminals.

Antidepressant Effects

Research has indicated that this compound exhibits antidepressant-like effects in animal models. In a study assessing its efficacy in the forced swim test (FST), it demonstrated significant reductions in immobility time, suggesting an antidepressant potential similar to that of established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroprotective Properties

The compound has also shown neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures. This property is particularly relevant for conditions like neurodegenerative diseases where oxidative stress plays a crucial role .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST | |

| Neuroprotection | Protection against oxidative stress | |

| Receptor Modulation | Interaction with 5-HT receptors |

Comparative Studies

In comparative studies with other compounds targeting the same neurotransmitter systems, this compound exhibited a favorable profile regarding selectivity and potency. For instance, while traditional SSRIs primarily target serotonin reuptake, this compound's dual action on both serotonin and norepinephrine systems may offer advantages in treating depressive disorders characterized by low norepinephrine levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.